[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine

Lipophilicity Blood–brain barrier penetration CNS drug design

[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine (CAS 1153744-84-3) is a chiral secondary amine featuring a 2,3-dihydro-1-benzofuran ring linked through a methylene bridge to a pyridin-3-yl group and an N-ethyl side chain. Its molecular formula is C16H18N2O, with a molecular weight of 254.33 g·mol⁻¹.

Molecular Formula C16H18N2O
Molecular Weight 254.333
CAS No. 1153744-84-3
Cat. No. B2440742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine
CAS1153744-84-3
Molecular FormulaC16H18N2O
Molecular Weight254.333
Structural Identifiers
SMILESCCNC(C1=CC2=C(C=C1)OCC2)C3=CN=CC=C3
InChIInChI=1S/C16H18N2O/c1-2-18-16(14-4-3-8-17-11-14)13-5-6-15-12(10-13)7-9-19-15/h3-6,8,10-11,16,18H,2,7,9H2,1H3
InChIKeyUCBLGCWQRIKADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine (CAS 1153744-84-3): Chemical Identity, Physicochemical Profile, and Structural Context for Procurement Evaluation


[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine (CAS 1153744-84-3) is a chiral secondary amine featuring a 2,3-dihydro-1-benzofuran ring linked through a methylene bridge to a pyridin-3-yl group and an N-ethyl side chain. Its molecular formula is C16H18N2O, with a molecular weight of 254.33 g·mol⁻¹ [1]. The compound possesses one asymmetric carbon, yielding a racemic mixture unless enantiomerically resolved . Computed physicochemical descriptors include an XLogP3-AA of 2.3, one hydrogen bond donor, three hydrogen bond acceptors, and an Fsp³ value of 0.3125 [2]. The benzofuran-pyridine scaffold places this compound at the intersection of heterocyclic modafinil-analog medicinal chemistry and benzofuran-based monoamine transporter ligand research [3][4].

Why [2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine Cannot Be Readily Substituted by Other In-Class or Structurally Similar Compounds


This compound occupies a structurally distinct niche that precludes direct substitution. Unlike modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), which contains a diphenylmethyl sulfoxide and an acetamide side chain [1], the target compound replaces the diphenylmethyl group with a 2,3-dihydrobenzofuran–pyridine hybrid scaffold and exchanges the acetamide for a secondary ethylamine. This eliminates the sulfinyl moiety entirely, altering hydrogen-bonding capacity and metabolic liability [1][2]. Compared to the thiazole-based modafinil analog CE-123 (5-((benzhydrylsulfinyl)methyl)thiazole), the benzofuran-pyridine core introduces distinct aromatic stacking potential and a different spatial arrangement of the nitrogen lone pair [2][3]. The presence of the 2,3-dihydrobenzofuran ring creates a partially saturated, oxygen-containing heterocycle with conformational flexibility not found in fully aromatic benzofuran or thiazole analogs, which can impact target-binding geometry and off-rate kinetics [4]. These structural differences mean that simply procuring modafinil, CE-123, or other heterocyclic modafinil analogs cannot replicate the scaffold-specific interactions this compound may provide in structure–activity relationship (SAR) studies, fragment-based screening, or targeted library synthesis.

Quantitative Differentiation Evidence for [2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine Relative to Closest Analogs


LogP Differentiation: Target Compound vs. Modafinil vs. CE-123 — Impact on Passive Membrane Permeability and CNS Distribution

The target compound exhibits a computed XLogP3-AA of 2.3 [1], which is substantially higher than modafinil (XLogP3-AA ~0.7) [2] and distinct from the thiazole-based analog CE-123 (predicted LogP approximately 2.5–3.0 based on its benzhydryl sulfinyl thiazole scaffold) [3]. Within the modafinil analog landscape, a LogP between ~2.0 and ~3.0 has been associated with improved CNS penetration while maintaining aqueous solubility suitable for formulation [4]. The intermediate lipophilicity of the target compound positions it in a range potentially favorable for passive BBB transit without the excessive plasma protein binding often observed with highly lipophilic analogs.

Lipophilicity Blood–brain barrier penetration CNS drug design

Chiral Carbon Count and Enantiomeric Potential: Target Compound vs. Modafinil

The target compound contains one asymmetric carbon atom, yielding a racemic mixture with potential for enantiomeric resolution . Modafinil also possesses one stereogenic center (at the sulfinyl sulfur), giving R-(−)- and S-(+)-enantiomers with distinct pharmacokinetic profiles [1]. However, the target compound's chirality resides at the carbon linking the benzofuran and pyridin-3-yl groups to the ethylamine side chain, which is part of the core pharmacophoric scaffold rather than a peripheral sulfoxide. This central chirality may produce larger enantiomeric differences in target binding compared to modafinil, where the chiral sulfoxide is one atom removed from the DAT-interacting diphenylmethyl group.

Chirality Enantioselective synthesis Stereochemistry–activity relationships

Purity Grade and Quality Specification: Multi-Vendor Comparison for Procurement Decision Support

The target compound is available from multiple independent suppliers with documented purity specifications. Fluorochem supplies the compound at 95% purity (Product Code F672477) . MolCore offers a higher purity grade at ≥97% (NLT 97%), suitable for pharmaceutical R&D and quality control applications . CymitQuimica (distributing Biosynth material) lists a minimum purity of 95% for catalog number 3D-DWB74484, with pricing at €502 per 50 mg . This pricing reflects the compound's status as a non-commodity research chemical, consistent with its custom-synthesis-grade availability. For comparison, generic modafinil is a widely available pharmaceutical-grade commodity at substantially lower cost per gram, but lacks the benzofuran-pyridine scaffold required for specific SAR exploration.

Chemical purity Quality control Vendor comparison

Hydrogen Bond Donor/Acceptor Profile and Fsp³: Implications for Oral Bioavailability and Metabolic Stability

The target compound has one hydrogen bond donor (the secondary amine NH) and three hydrogen bond acceptors (the amine nitrogen, the benzofuran oxygen, and the pyridine nitrogen), with an Fsp³ value of 0.3125 . Modafinil, in contrast, has one HBD (amide NH₂ or NH) and three HBA (amide carbonyl oxygen and sulfinyl oxygen), with an Fsp³ of approximately 0.13 [1]. The target compound's higher Fsp³ (more sp³-hybridized carbon fraction) correlates with improved aqueous solubility and reduced crystalline lattice energy, factors empirically associated with better oral absorption and lower attrition in drug development [2]. The benzofuran oxygen provides an additional HBA site that modafinil lacks, which may engage in distinct hydrogen-bonding interactions at the DAT binding pocket or with the sigma-1 receptor.

Drug-likeness Fsp³ Oral bioavailability

Recommended Research and Industrial Application Scenarios for [2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine Based on Evidence Profile


Scaffold-Hopping and Fragment-Based Drug Discovery Programs Targeting the Dopamine Transporter (DAT)

The benzofuran-pyridine-ethylamine scaffold of this compound represents a departure from both the diphenylmethyl sulfinyl acetamide core of modafinil and the thiazole-based heterocyclic analogs (e.g., CE-123, CE-158) [1]. Its intermediate lipophilicity (LogP 2.3) and unique HBA profile (benzofuran O replacing sulfinyl O) make it suitable for fragment-based screening campaigns aimed at identifying novel DAT-binding chemotypes with reduced cocaine-like abuse liability [2]. Procurement of this compound enables SAR exploration around the dihydrobenzofuran oxygen position and the pyridine nitrogen orientation, which cannot be accomplished with any commercially available modafinil analog.

Enantioselective Synthesis and Chiral Probe Development

The single asymmetric carbon at the core methylene bridge provides a platform for enantioselective synthesis. The resulting enantiopure (R)- and (S)-forms can serve as chiral probes to dissect stereochemical requirements at DAT, SERT, and NET binding sites [1]. Given that enantiomers of modafinil display differential wake-promoting and DAT-inhibitory activity [3], the enantiomers of this compound may show even larger pharmacodynamic divergence due to the chirality residing closer to the putative pharmacophore.

Comparative Physicochemical Profiling in CNS Drug Candidate Triage

With a LogP of 2.3, Fsp³ of 0.3125, and molecular weight of 254.33 g/mol, this compound falls within the favorable CNS drug-like chemical space (MW < 400, LogP 1–4, HBD ≤ 3) [1][2]. It can serve as a reference standard in parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies comparing benzofuran-containing analogs against thiazole, oxazole, and other heterocyclic modafinil derivatives [4]. Its single HBD and moderate LogP predict acceptable passive permeability, making it a useful internal control for BBB penetration assays.

Custom Library Synthesis for Monoamine Transporter Selectivity Screening

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in monoamine transporter ligand design, appearing in both substrate-type releasers (e.g., 5-APDB) and atypical uptake inhibitors [1]. Procurement of this compound at gram scale enables derivatization at the secondary amine (N-alkylation, acylation) or functionalization of the pyridine ring for parallel library synthesis. Subsequent screening against DAT, SERT, and NET can identify derivatives with improved transporter selectivity profiles over existing analogs [2].

Quote Request

Request a Quote for [2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.